Cas no 1036715-60-2 (Methyl 4-acetyl-2-methylbenzoate)

Methyl 4-acetyl-2-methylbenzoate is a methyl ester derivative of 4-acetyl-2-methylbenzoic acid, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both acetyl and ester functional groups, makes it a versatile building block for the preparation of more complex molecules, particularly in the development of fine chemicals and active pharmaceutical ingredients (APIs). The compound exhibits good solubility in common organic solvents, facilitating its use in reactions such as esterifications, acylations, and condensations. Its stability under standard laboratory conditions ensures reliable handling and storage. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring enhances its reactivity in targeted synthetic pathways.
Methyl 4-acetyl-2-methylbenzoate structure
1036715-60-2 structure
Product name:Methyl 4-acetyl-2-methylbenzoate
CAS No:1036715-60-2
MF:C11H12O3
MW:192.211183547974
CID:2116674
PubChem ID:68518283

Methyl 4-acetyl-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-acetyl-2-methylbenzoate
    • Benzoic acid, 4-acetyl-2-methyl-, methyl ester
    • Methyl 4-acetyl-2-methylbenzoate
    • Inchi: 1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3
    • InChI Key: JPGRRURDXMILEX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(C(C)=O)=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Topological Polar Surface Area: 43.4

Methyl 4-acetyl-2-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1866713-0.1g
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
0.1g
$149.0 2023-11-13
Enamine
EN300-1866713-0.05g
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
0.05g
$100.0 2023-11-13
A2B Chem LLC
AE27335-5g
Methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
5g
$1193.00 2024-04-20
Enamine
EN300-1866713-5g
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
5g
$1100.0 2023-11-13
A2B Chem LLC
AE27335-250mg
Methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
250mg
$259.00 2024-04-20
1PlusChem
1P0096CN-2.5g
Methyl 4-acetyl-2-Methylbenzoate
1036715-60-2 95%
2.5g
$1136.00 2023-12-26
Aaron
AR0096KZ-100mg
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
100mg
$230.00 2025-03-20
Aaron
AR0096KZ-1g
Methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
1g
$615.00 2025-01-23
Enamine
EN300-1866713-0.5g
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
0.5g
$335.0 2023-11-13
Enamine
EN300-1866713-0.25g
methyl 4-acetyl-2-methylbenzoate
1036715-60-2 95%
0.25g
$212.0 2023-11-13

Additional information on Methyl 4-acetyl-2-methylbenzoate

Methyl 4-acetyl-2-methylbenzoate (CAS No. 1036715-60-2): A Comprehensive Overview in Modern Chemical Research

Methyl 4-acetyl-2-methylbenzoate, identified by the chemical identifier CAS No. 1036715-60-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid exhibits a unique structural framework that has garnered attention for its potential applications in various chemical and biological contexts. The presence of both an acetyl group and a methyl substituent on the benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The compound's molecular structure, characterized by the formula C10H12O3, suggests a high degree of versatility in its chemical behavior. The acetyl group (CH₃CO-) at the para position relative to the methyl group (CH₃-) enhances its reactivity, particularly in nucleophilic acyl substitution reactions. This feature has been exploited in recent studies aimed at developing novel synthetic pathways for more complex molecules, including bioactive compounds.

In the realm of pharmaceutical research, Methyl 4-acetyl-2-methylbenzoate has been explored as a precursor for synthesizing potential therapeutic agents. Its structural motif is reminiscent of several known pharmacophores, which are key structural features responsible for biological activity. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity to specific biological targets. For instance, modifications of the acetyl group have been investigated for their ability to modulate enzyme inhibition, offering promising avenues for drug discovery.

Recent advancements in computational chemistry have further highlighted the utility of Methyl 4-acetyl-2-methylbenzoate. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with tailored physicochemical properties. These properties are crucial for optimizing drug delivery systems, ensuring improved bioavailability and reduced toxicity. The compound's ability to form stable complexes with other molecules has also been explored, suggesting its role in developing novel materials with applications in catalysis and nanotechnology.

The synthesis of Methyl 4-acetyl-2-methylbenzoate itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and sustainable production routes, aligning with the growing emphasis on green chemistry principles. Catalytic processes, in particular, have been optimized to minimize waste and energy consumption while maintaining high yields. These innovations not only enhance the economic viability of producing the compound but also contribute to its broader adoption in industrial applications.

Beyond its synthetic utility, Methyl 4-acetyl-2-methylbenzoate has shown promise in environmental chemistry research. Its degradation products and metabolic pathways have been studied to assess its environmental footprint. Understanding these processes is essential for evaluating the compound's long-term impact on ecosystems and for developing strategies to mitigate any potential adverse effects.

The compound's role in material science is another emerging frontier. Its aromatic structure and functional groups make it a candidate for developing advanced polymers and coatings with improved mechanical properties and thermal stability. Additionally, its ability to interact with various materials has been explored for creating novel sensors and actuators, which could find applications in robotics and smart devices.

In conclusion, Methyl 4-acetyl-2-methylbenzoate (CAS No. 1036715-60-2) is a multifaceted compound with broad implications across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a key player in modern chemical research. As scientists continue to uncover new applications and refine production methods, this compound is poised to play an increasingly significant role in shaping the future of organic chemistry and beyond.

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